1-Benzylquinolinium perchlorate
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Overview
Description
1-Benzylquinolinium perchlorate is a chemical compound with the molecular formula C16H14ClNO4 It is a quaternary ammonium salt derived from quinoline, featuring a benzyl group attached to the nitrogen atom of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylquinolinium perchlorate can be synthesized through the quaternization of quinoline with benzyl chloride, followed by the addition of perchloric acid. The reaction typically involves:
Step 1: Reacting quinoline with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylquinolinium chloride.
Step 2: Treating the resulting 1-benzylquinolinium chloride with perchloric acid to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylquinolinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Quinolinium derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and benzyl derivatives.
Scientific Research Applications
1-Benzylquinolinium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzylquinolinium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzylquinolinium chloride: Similar in structure but with a chloride counterion instead of perchlorate.
1-Benzylquinolinium bromide: Another similar compound with a bromide counterion.
Quinolinium derivatives: Various quinolinium salts with different substituents and counterions.
Uniqueness: 1-Benzylquinolinium perchlorate is unique due to its perchlorate counterion, which can influence its solubility, stability, and reactivity compared to other quinolinium salts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-benzylquinolin-1-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N.ClHO4/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;2-1(3,4)5/h1-12H,13H2;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVHHOMPTHVWSB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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